![molecular formula C19H18N2O B2972878 N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024157-39-8](/img/structure/B2972878.png)
N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
“N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a cyclopentane ring, which is a cyclic hydrocarbon with a formula of C5H10. This compound also features a carboxamide group (-CONH2), a phenyl group (C6H5), and a cyanophenyl group (C6H4CN) .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through various organic reactions. For instance, N-(2-cyanophenyl) derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .
Scientific Research Applications
Heterocyclic Synthesis and Antibiotic Applications
Research has explored the synthesis of thiophene-2-carboxamide derivatives, including 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, through reactions that yield various compounds with potential antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria. This indicates a method for creating new antibiotic and antibacterial drugs through heterocyclic synthesis involving cyanophenyl compounds (Ahmed, 2007).
Antitumor Applications
2-Cyanoaziridine-1-carboxamides, synthesized from 2-cyanoaziridine and isocyanates, have shown activity against a variety of solid and hematological tumor cells, including strains resistant to common chemotherapy drugs. This research underscores the potential of cyanophenyl derivatives in developing new antitumor agents (Iyengar et al., 1999).
Structural and Conformational Analysis
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating applications in structural chemistry and materials science. The crystal structure analysis of these compounds provides insight into their molecular conformations, which is crucial for the design of materials and drugs (Özer et al., 2009).
Conformational Preferences in Analogue Synthesis
Studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a conformationally restricted analogue of phenylalanine, reveal intrinsic preferences that impact drug design and peptide synthesis. Such research informs the development of novel bioactive compounds with specific conformational properties (Casanovas et al., 2008).
Hydrogen Bonding Patterns in Drug Design
The analysis of hydrogen bonding in 1-arylcycloalkanecarboxamides provides valuable data for the design of molecules with desired solubility and binding characteristics. Understanding these interactions is fundamental for pharmaceutical chemistry and the creation of more effective drugs (Lemmerer & Michael, 2008).
Future Directions
The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise in medical or industrial applications, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
properties
IUPAC Name |
N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-14-15-8-4-5-11-17(15)21-18(22)19(12-6-7-13-19)16-9-2-1-3-10-16/h1-5,8-11H,6-7,12-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQMJDKAARKYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide |
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